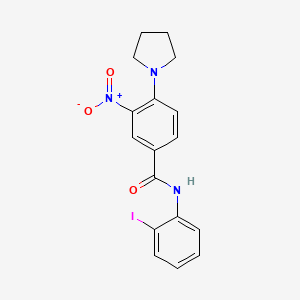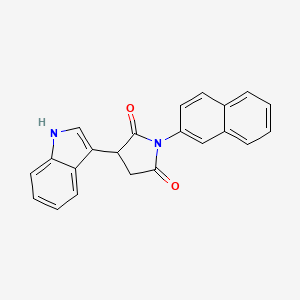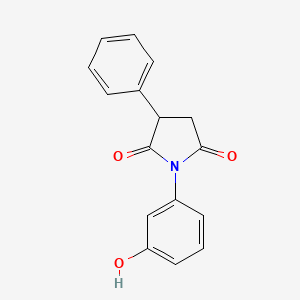
N-(2-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Übersicht
Beschreibung
N-(2-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, commonly known as INPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. INPB is a member of the benzamide family of compounds and has been shown to exhibit promising biological activity in various studies.
Wirkmechanismus
The mechanism of action of INPB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. INPB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
INPB has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. INPB has also been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases.
Vorteile Und Einschränkungen Für Laborexperimente
INPB has several advantages as a research tool, including its potent biological activity and its ability to inhibit the growth of cancer cells and bacteria. However, there are also some limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several potential future directions for research on INPB. One area of focus could be the development of new drugs based on the structure of INPB, with the goal of improving its potency and selectivity. Another area of focus could be the investigation of the mechanism of action of INPB, with the goal of identifying new targets for drug development. Finally, further studies could be conducted to investigate the potential applications of INPB in the treatment of other diseases, such as bacterial and fungal infections.
Wissenschaftliche Forschungsanwendungen
INPB has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. INPB has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi, including Candida albicans.
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O3/c18-13-5-1-2-6-14(13)19-17(22)12-7-8-15(16(11-12)21(23)24)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVZEGNBCXXHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-mercapto-8,8-dimethyl-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4082430.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4082438.png)

![8-[4-(1H-tetrazol-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4082449.png)
![4-chloro-N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B4082460.png)
![7-(difluoromethyl)-N-(2-methoxyethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082468.png)

![3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone](/img/structure/B4082488.png)
![methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4082506.png)


![ethyl 3-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082531.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4082539.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4082546.png)